Cas no 89423-09-6 (1H-Isoindole-1,3(2H)-dione, 2-tetradecyl-)

89423-09-6 structure
Product name:1H-Isoindole-1,3(2H)-dione, 2-tetradecyl-
1H-Isoindole-1,3(2H)-dione, 2-tetradecyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Isoindole-1,3(2H)-dione, 2-tetradecyl-
- 2-tetradecylisoindole-1,3-dione
- 89423-09-6
- DTXSID50600493
- 2-Tetradecyl-1H-isoindole-1,3(2H)-dione
- SCHEMBL9626594
-
- Inchi: InChI=1S/C22H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-23-21(24)19-16-13-14-17-20(19)22(23)25/h13-14,16-17H,2-12,15,18H2,1H3
- InChI Key: UJSXGXQZWRLIJX-UHFFFAOYSA-N
- SMILES: CCCCCCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O
Computed Properties
- Exact Mass: 343.251129295g/mol
- Monoisotopic Mass: 343.251129295g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 13
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.2
- Topological Polar Surface Area: 37.4Ų
1H-Isoindole-1,3(2H)-dione, 2-tetradecyl- Related Literature
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
89423-09-6 (1H-Isoindole-1,3(2H)-dione, 2-tetradecyl-) Related Products
- 5022-29-7(N-ethylphthalimide)
- 2142-01-0(2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione)
- 10108-61-9(2-(sec-Butyl)isoindoline-1,3-dione)
- 550-44-7(2-Methylisoindole-1,3-dione)
- 1515-72-6(N-Butylphthalimide)
- 883-44-3(2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1971-49-9(N-Acetylphthalimide)
- 304-17-6(N-Isopropylphthalimide)
- 2436-29-5(3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal)
- 43111-31-5(2-(2-Chlorophenoxy)acetonitrile)
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